2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
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Overview
Description
2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a morpholine ring, a tolyl group, and a pyrrolopyrimidine core, makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Similar compounds with pyrimidine scaffolds have been reported to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Compounds with similar structures have been reported to inhibit cdk2 . CDK2 inhibitors typically work by binding to the ATP-binding pocket of the enzyme, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in cell cycle arrest and can lead to apoptosis in cancer cells .
Biochemical Pathways
As a potential cdk2 inhibitor , it could affect the cell cycle regulation pathway. CDK2 is crucial for the G1/S and G2/M phase transitions of the cell cycle . Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
Similar compounds have been reported to show cytotoxic activities against various cancer cell lines . They inhibit the growth of these cell lines and can induce apoptosis .
Preparation Methods
The synthesis of 2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the morpholine ring: This step often involves nucleophilic substitution reactions.
Attachment of the tolyl group: This can be done using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the tolyl group, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: Researchers use this compound to study its effects on various biological pathways and molecular targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar compounds to 2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide include other pyrrolopyrimidines and morpholine derivatives. Some examples are:
2-thio-containing pyrimidines: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-13-3-2-4-15(9-13)20-18(24)23-11-14-10-19-17(21-16(14)12-23)22-5-7-25-8-6-22/h2-4,9-10H,5-8,11-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVXAOIJBTXMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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